molecular formula C15H11FN2O4S B2802080 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride CAS No. 202798-15-0

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride

Cat. No.: B2802080
CAS No.: 202798-15-0
M. Wt: 334.32
InChI Key: RVOOPBXMEWRJHJ-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a benzenesulfonyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature and pressure conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The oxadiazole ring may also interact with biological pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride is unique due to the combination of its methoxyphenyl group, oxadiazole ring, and benzenesulfonyl fluoride moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c1-21-13-5-3-2-4-12(13)15-18-17-14(22-15)10-6-8-11(9-7-10)23(16,19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOOPBXMEWRJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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